

(S)-Methyl 1-tritylaziridine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Methyl 1-tritylaziridine-2-carboxylate

Cat. No.: B141636

[Get Quote](#)

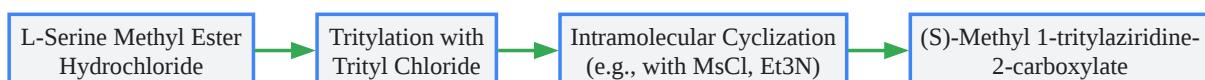
An In-depth Technical Guide to **(S)-Methyl 1-tritylaziridine-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of **(S)-Methyl 1-tritylaziridine-2-carboxylate**, a valuable chiral building block in organic synthesis and pharmaceutical development.

Core Chemical Properties

(S)-Methyl 1-tritylaziridine-2-carboxylate is a white to yellow powder at room temperature.[1] It is a chiral aziridine derivative valued for its role as a versatile intermediate in the synthesis of complex molecules.[1] The trityl protecting group enhances its stability and reactivity, making it a useful reagent in asymmetric synthesis for producing enantiomerically pure products.[1]


Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₁ NO ₂	[1][2][3]
Molecular Weight	343.42 g/mol	[1][2][3]
Melting Point	123-128 °C	[1][4]
Appearance	White to yellow powder	[1]
Optical Rotation	[α] ²⁰ /D = -89° to -85° (c=1 in CHCl ₃)	[1]
CAS Number	75154-68-6	[1][2][3]
Solubility	Soluble in Chloroform, DMSO, Ethyl Acetate	[4]

Synthesis and Experimental Protocols

(S)-Methyl 1-tritylaziridine-2-carboxylate is commonly synthesized from L-serine methyl ester hydrochloride. The synthesis involves the protection of the amino group with a trityl group, followed by intramolecular cyclization to form the aziridine ring.

Experimental Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **(S)-Methyl 1-tritylaziridine-2-carboxylate**.

A detailed experimental protocol for the synthesis of L-serine methyl ester hydrochloride, a precursor, involves the reaction of L-serine with methanol in the presence of thionyl chloride or hydrochloric acid.[5][6][7] The resulting ester can then be used in the subsequent steps to form the tritylated aziridine.

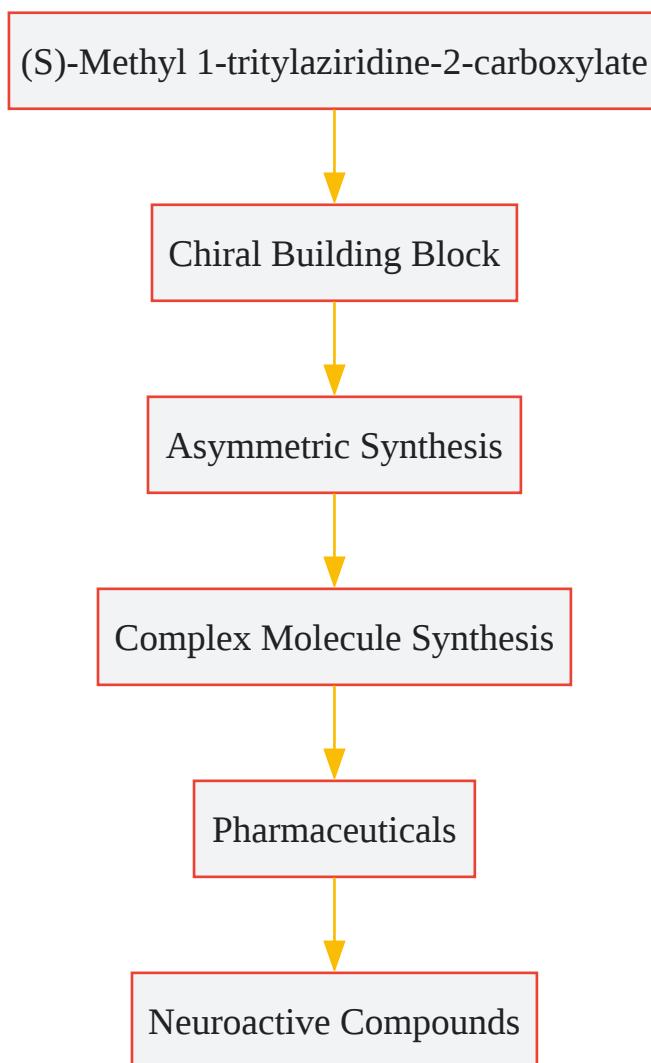
Spectral Data

Definitive spectral data for **(S)-Methyl 1-tritylaziridine-2-carboxylate** is crucial for its identification and characterization. While specific, verified spectra from peer-reviewed publications are not readily available in the public domain, typical spectral features can be inferred from its structure.

Table 2: Expected Spectral Data

Technique	Expected Features
¹ H NMR	Signals corresponding to the trityl group protons (aromatic region), the methyl ester protons, and the protons of the aziridine ring.
¹³ C NMR	Resonances for the carbonyl carbon of the ester, the carbons of the trityl group, the methyl carbon of the ester, and the carbons of the aziridine ring.
FTIR	Characteristic absorption bands for the C=O stretch of the ester, C-N stretching of the aziridine, and aromatic C-H stretching of the trityl group.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (343.42 g/mol).

Applications in Research and Development


(S)-Methyl 1-tritylaziridine-2-carboxylate serves as a key intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients.

Key Application Areas:

- Pharmaceutical Development: It is a crucial building block for creating novel drugs with potentially enhanced efficacy and reduced side effects.[8]
- Organic Synthesis: This compound is employed in the construction of intricate molecular architectures.[8]

- Chiral Catalysis: Its chirality is leveraged in asymmetric synthesis to produce enantiomerically pure compounds, which is vital for many biologically active substances.[8]
- Neuroscience Research: It is being explored for its potential in the design of drugs targeting neurological disorders.[1][8]

Logical Relationship of Applications:

[Click to download full resolution via product page](#)

Caption: Role of the compound in synthetic chemistry and drug discovery.

While the compound is implicated in the synthesis of neuroactive agents, specific signaling pathways directly modulated by **(S)-Methyl 1-tritylaziridine-2-carboxylate** itself are not yet

well-defined in publicly available literature. Its primary role is as a structural precursor to the final active molecules. The mechanism of action would, therefore, be dependent on the final synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (S)-Methyl 1-tritylaziridine-2-carboxylate | C₂₃H₂₁NO₂ | CID 11142453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 8. spacer.mszana.ug.gov.pl [spacer.mszana.ug.gov.pl]
- To cite this document: BenchChem. [(S)-Methyl 1-tritylaziridine-2-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141636#s-methyl-1-tritylaziridine-2-carboxylate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com